![molecular formula C₁₂H₁₃N₃O₈ B1146715 (2,5-二氧代吡咯烷-1-基) 3-[(2,5-二氧代吡咯烷-1-基)氧羰基氨基]丙酸酯 CAS No. 21994-89-8](/img/structure/B1146715.png)

(2,5-二氧代吡咯烷-1-基) 3-[(2,5-二氧代吡咯烷-1-基)氧羰基氨基]丙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

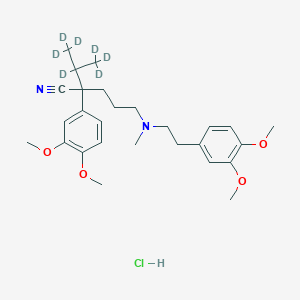

(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate, also known as (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate, is a useful research compound. Its molecular formula is C₁₂H₁₃N₃O₈ and its molecular weight is 327.25. The purity is usually 95%.

BenchChem offers high-quality (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白质-蛋白质相互作用研究

该化合物,也称为 DSSO 交联剂,用作研究蛋白质-蛋白质相互作用的质谱可裂解交联剂 {svg_1}。它靶向 Lys,10.1 Å 间隔臂和两个中心亚砜旁边对称的 C-S 可裂解键 {svg_2}.

蛋白质复合物的分析

DSSO 交联剂用于开发用于蛋白质复合物比较结构分析的复用定量交联质谱平台 {svg_3}.

蛋白质的结构动力学

该化合物用于定量蛋白质的结构动力学。 它为硫醇反应性和酸性残基靶向试剂提供了补充数据 {svg_4}.

阐明蛋白质-蛋白质相互作用

DSSO 交联剂用于阐明蛋白质-蛋白质相互作用。 它在研究作为复合物起作用的蛋白质方面特别有用 {svg_5}.

靶向“不可药物”的蛋白质靶标

该化合物用于寻找靶向“不可药物”的蛋白质靶标。 由于其独特的特性,它已在该领域显示出潜力 {svg_6}.

新型交联策略的开发

作用机制

Target of Action

The primary target of this compound is proteins, specifically lysine residues . The compound can react with proteins to modify these residues, indicating a potential role in protein function or structure.

Mode of Action

The compound acts as a protein crosslinker . It reacts with monoclonal antibodies, such as the anti-horseradish peroxidase IgG antibody, to modify lysine residues . This suggests that the compound may alter protein structure or function through the formation of crosslinks.

Pharmacokinetics

The compound’s solubility in dmso suggests it may have good bioavailability

生化分析

Biochemical Properties

(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate plays a crucial role in biochemical reactions by acting as a homobifunctional crosslinker. It interacts with primary amines in proteins, typically lysine residues, through its N-hydroxysuccinimide (NHS) ester groups. This interaction results in the formation of stable amide bonds, effectively linking two protein molecules together. The compound’s ability to form these covalent bonds makes it invaluable in studying protein complexes and their interactions .

Cellular Effects

The effects of (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate on cells are primarily related to its role in crosslinking proteins. By linking proteins together, it can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. For instance, crosslinking can stabilize protein complexes, making it easier to study their function and interactions within the cell. Additionally, the compound can affect the dynamics of protein-protein interactions, potentially altering cellular responses and functions .

Molecular Mechanism

At the molecular level, (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate exerts its effects through the formation of covalent bonds with primary amines in proteins. The NHS ester groups in the compound react with the amine groups in lysine residues, forming stable amide bonds. This crosslinking process can either inhibit or activate enzymes, depending on the specific proteins involved and the nature of their interactions. Additionally, the compound can influence gene expression by stabilizing transcription factor complexes, thereby affecting their ability to regulate target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate can change over time. The compound is generally stable under standard storage conditions, but its reactivity can decrease over time due to hydrolysis of the NHS ester groups. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of protein complex stability and function. Degradation of the compound can lead to a decrease in crosslinking efficiency, which may impact the results of biochemical experiments .

Dosage Effects in Animal Models

In animal models, the effects of (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate vary with dosage. At lower doses, the compound effectively crosslinks proteins without causing significant toxicity. At higher doses, it can lead to adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain concentration of the compound is required to achieve effective crosslinking without causing harm to the cells or tissues .

Metabolic Pathways

(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate is involved in metabolic pathways related to protein modification and degradation. The compound interacts with enzymes such as proteases, which can cleave the crosslinked proteins, leading to their degradation. Additionally, the compound can affect metabolic flux by stabilizing protein complexes involved in metabolic pathways, thereby influencing the levels of metabolites and the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with transporters and binding proteins, which facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of the compound can affect its localization and accumulation, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of (2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate is primarily determined by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, where it exerts its crosslinking activity. This localization can affect the compound’s activity and function, as it may interact with different sets of proteins depending on its subcellular location .

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O8/c16-7-1-2-8(17)14(7)22-11(20)5-6-13-12(21)23-15-9(18)3-4-10(15)19/h1-6H2,(H,13,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOINKOELUJJOB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCNC(=O)ON2C(=O)CCC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(5-Deoxypentofuranosyl)-5-fluoro-4-{[(pentyloxy)carbonyl]amino}pyrimidin-2(1h)-one](/img/structure/B1146640.png)